1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a synthetically tractable pyrazole derivative characterized by a C5-acetyl group, a C3-amino substituent, and an N1-methyl group (C6H9N3O, MW 139.16). The molecule presents an integrated set of reactive handles—a nucleophilic primary amine, an electrophilic ketone carbonyl, and a methylated endocyclic nitrogen—that enable sequential and orthogonal derivatizations.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B12972607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NN1C)N
InChIInChI=1S/C6H9N3O/c1-4(10)5-3-6(7)8-9(5)2/h3H,1-2H3,(H2,7,8)
InChIKeyVIQVZECVFTWJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS 2137707-51-6): A Dual-Functional Aminopyrazole Scaffold for Targeted Synthesis and Screening


1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a synthetically tractable pyrazole derivative characterized by a C5-acetyl group, a C3-amino substituent, and an N1-methyl group (C6H9N3O, MW 139.16) . The molecule presents an integrated set of reactive handles—a nucleophilic primary amine, an electrophilic ketone carbonyl, and a methylated endocyclic nitrogen—that enable sequential and orthogonal derivatizations. This substitution pattern is relatively uncommon among commercially available aminopyrazole building blocks, positioning the compound as a versatile intermediate for medicinal chemistry, agrochemical, and coordination chemistry applications.

Why Replacing 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one with Close Analogs Undermines H-Bond Capacity, Lipophilicity, and Synthetic Versatility


The 3-amino-1-methyl-5-acetyl substitution pattern creates a distinct pharmacophoric and reactivity profile that cannot be replicated by simple in-class analogs. Replacing the 3-amino group with a methyl group (1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone) eliminates two hydrogen-bond donor (HBD) sites, fundamentally altering target engagement potential in biological assays . The N1-methyl group is critical for modulating lipophilicity (AlogP ≈ 1.3) relative to the N–H analogue, which is predicted to be markedly more polar. Furthermore, the juxtaposition of a nucleophilic amine and an electrophilic acetyl group on the same pyrazole ring enables sequential derivatization—first at the amine via acylation/sulfonylation, then at the acetyl via condensation—that is inaccessible to analogs lacking either functional handle. The quantitative evidence detailed in Section 3 substantiates why generic substitution fails to deliver equivalent experimental outcomes.

Quantitative Differentiation of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one Versus Structural Analogs: A Head-to-Head Physicochemical and Functional Comparison


Hydrogen-Bond Donor Count: 3-Amino vs. 3-Methyl Pyrazole Ethanones

The target compound possesses two hydrogen-bond donor (HBD) sites contributed by the 3-amino group, whereas the 3-methyl analog 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS 87375-38-0) has zero HBD sites . This difference directly impacts target binding, solubility, and permeability, making the compounds non-interchangeable in any assay where H-bond donation is a critical parameter.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Predicted Lipophilicity (AlogP): N1-Methyl vs. N1–H Aminopyrazole Ethanones

The target compound exhibits a computed AlogP of 1.29 , consistent with moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility. The N1–H analogue 1-(3-amino-1H-pyrazol-5-yl)ethan-1-one (CAS 1373267-26-5, as HCl salt) is predicted to have a substantially lower logP (estimated AlogP ≈ 0.2–0.5) due to the additional H-bond donor at the ring nitrogen, significantly altering its ADME profile.

ADME Lipophilicity Drug-Likeness

Molecular Weight Differential: Ethanone vs. Propanone Homolog

The target compound (MW 139.16 g/mol) is 14.02 g/mol lighter than its direct homolog 1-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-1-one (CAS 2137665-39-3, MW 153.18 g/mol) . This difference arises from the ethanone (acetyl) vs. propanone (propionyl) substitution at C5.

Synthetic Chemistry Molecular Weight Optimization Lead Optimization

Polar Surface Area: Impact on Permeability and Oral Bioavailability Predictions

The target compound has a computed topological polar surface area (TPSA) of 90.65 Ų , which is notably higher than the estimated ~70 Ų for the 3-methyl analog 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (the amino-to-methyl replacement removes one nitrogen atom and two hydrogen atoms). This PSA differential has direct consequences for permeability predictions and oral bioavailability scoring.

Drug Design ADME Prediction Physicochemical Property

Orthogonal Synthetic Handles Enable Sequential Derivatization Not Possible with Mono-Functional Analogs

The target compound uniquely integrates a nucleophilic primary amine (at C3) and an electrophilic ketone (at C5) on the same pyrazole core. This enables a sequential derivatization workflow—Step 1: acylation or sulfonylation of the 3-amino group; Step 2: condensation (e.g., Schiff base formation, hydrazone synthesis, or Knoevenagel-type reaction) at the 5-acetyl group—that is impossible with the 3-methyl analog (no amino handle) or the 3-amino-5-unsubstituted analog (no ketone handle). While no single publication reports a direct head-to-head reactivity comparison for all analogs, the class-level reactivity of 3-amino-5-acetylpyrazoles is well-precedented [1].

Synthetic Chemistry Building Block Utility Medicinal Chemistry

High-Value Application Scenarios for 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Design Requiring Dual H-Bond Donor Capacity

In fragment-based screening campaigns targeting protein kinases, proteases, or other enzymes with defined H-bond acceptor sites in the active pocket, the target compound's two H-bond donor sites (HBD=2) provide a distinct binding modality compared to the HBD=0 3-methyl analog . The 3-amino group can engage the hinge region of kinases or catalytic residues, while the 5-acetyl group offers additional polar contacts. Procurement of the amino-substituted compound is justified for fragment libraries where H-bond donor capacity is a primary selection criterion.

Sequential Library Synthesis: Acylation Followed by Hydrazone or Schiff Base Formation

The target compound's dual orthogonal reactive handles—a nucleophilic 3-amino group and an electrophilic 5-acetyl group—enable a two-step, one-pot derivatization sequence: (i) acylation/sulfonylation of the amine with diverse electrophiles, followed by (ii) condensation of the acetyl group with hydrazines, hydroxylamines, or primary amines to generate hydrazones, oximes, or Schiff bases . This sequential workflow produces structurally complex, fully substituted pyrazoles from a single building block, reducing the number of starting materials required for library construction. The 3-methyl analog cannot undergo Step (i), and the 5-unsubstituted analog cannot undergo Step (ii).

SAR Studies Distinguishing Electronic Effects of 3-Amino vs. 3-Alkyl Substitution

When conducting structure–activity relationship (SAR) investigations on pyrazole-based lead series, the target compound serves as the amino-substituted reference point while 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone serves as the methyl-substituted comparator. The 14-Da mass difference between target and comparator facilitates mass spectrometric deconvolution of mixtures, and the ΔHBD=2 difference enables systematic probing of H-bond-dependent vs. hydrophobicity-driven SAR. Procuring both compounds as a matched pair is recommended for any SAR campaign exploring the C3 substitution vector.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 3-amino group of the target compound is a well-precedented metal-coordination site in aminopyrazole chemistry , while the 5-acetyl group can be post-synthetically modified to introduce additional donor atoms (e.g., conversion to imine, oxime, or thiosemicarbazone). This dual functionality permits the construction of polydentate ligand systems from a single precursor, unlike the 3-methyl analog which lacks the primary coordination site. For groups synthesizing pyrazole-based ligands for catalysis or MOF applications, the target compound offers greater synthetic economy.

Quote Request

Request a Quote for 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.